Product packaging for 2-[(5-Cyanopyridin-2-yl)amino]acetic acid(Cat. No.:CAS No. 1017051-97-6)

2-[(5-Cyanopyridin-2-yl)amino]acetic acid

Cat. No.: B3199747
CAS No.: 1017051-97-6
M. Wt: 177.16 g/mol
InChI Key: ODUSFDRHPWOSDW-UHFFFAOYSA-N
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Description

2-[(5-Cyanopyridin-2-yl)amino]acetic acid (CAS 1017051-97-6) is a pyridine-amino acid hybrid scaffold of significant interest in medicinal chemistry and organic synthesis . This compound, with a molecular formula of C8H7N3O2 and a molecular weight of 177.16 g/mol, combines the aromatic, electron-withdrawing nature of a 5-cyanopyridine ring with the versatile functionality of the amino acid glycine . This structure enables diverse intermolecular interactions, making it a valuable building block for designing biologically active molecules . The primary research value of this compound lies in its role as a key synthetic intermediate for the development of potent and selective enzyme inhibitors . It has been extensively utilized in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, a major class of therapeutics for type-2 diabetes . Notably, it serves as a foundational precursor in the synthesis of potent clinical candidates like NVP-DPP728, which demonstrated excellent oral bioavailability and antihyperglycemic activity in research settings . The structural motif allows for systematic exploration of structure-activity relationships, aiding in the optimization of pharmacological properties for target engagement . Current research methodologies employing this compound often involve solid-phase synthesis and solution-phase synthesis for the generation of complex derivative libraries, facilitating rapid lead optimization in drug discovery campaigns . The synthetic route to this molecule typically involves the N-alkylation of commercially available 2-amino-5-cyanopyridine with a chloroacetic acid derivative under basic conditions . This product is offered as a powder and is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O2 B3199747 2-[(5-Cyanopyridin-2-yl)amino]acetic acid CAS No. 1017051-97-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(5-cyanopyridin-2-yl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-3-6-1-2-7(10-4-6)11-5-8(12)13/h1-2,4H,5H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUSFDRHPWOSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 2 5 Cyanopyridin 2 Yl Amino Acetic Acid

Retrosynthetic Disconnection Strategies for the 2-[(5-Cyanopyridin-2-yl)amino]acetic acid Framework

Retrosynthesis provides a logical framework for deconstructing the target molecule into simpler, readily available starting materials. For this compound, two primary disconnection points are most logical: the exocyclic nitrogen-carbon bond and the bonds forming the pyridine (B92270) ring itself.

C-N Bond Disconnection: The most direct and common retrosynthetic approach involves the disconnection of the bond between the amino group and the acetic acid moiety. This strategy simplifies the molecule into two key precursors: 2-amino-5-cyanopyridine (B188168) and an electrophilic two-carbon synthon, such as a haloacetic acid or its ester (e.g., chloroacetic acid or ethyl bromoacetate). This pathway is favored due to the commercial availability and well-established reactivity of these precursors.

Pyridine Ring Disconnection: A more convergent strategy involves the deconstruction of the pyridine ring. This approach could theoretically lead to acyclic precursors that form the substituted pyridine in a multi-component reaction. For instance, this could involve the reaction of components that provide the carbon and nitrogen atoms of the ring, such as aldehydes, malononitrile, and an ammonium (B1175870) source, in a one-pot synthesis. mdpi.com This strategy is characteristic of modern synthetic efforts to increase atom economy and reduce step counts.

Contemporary and Historically Significant Synthetic Pathways

Building upon the retrosynthetic analysis, several distinct synthetic routes have been established for the construction of the this compound scaffold.

The most frequently employed synthesis of this compound relies on the N-alkylation of 2-amino-5-cyanopyridine. This method involves a nucleophilic substitution reaction where the primary amino group of 2-amino-5-cyanopyridine attacks an electrophilic carbon atom of an acetic acid derivative.

A typical procedure involves reacting 2-amino-5-cyanopyridine with chloroacetic acid in the presence of a base. The base is crucial for deprotonating the amino group, thereby increasing its nucleophilicity, and for neutralizing the hydrochloric acid byproduct. The subsequent hydrolysis of the resulting ester, if an ester derivative is used, yields the final carboxylic acid. This approach is a direct application of the C-N bond disconnection strategy and is valued for its straightforward execution.

This approach focuses on constructing the required substitution pattern on a pre-existing pyridine ring. The synthesis of the key intermediate, 2-amino-5-cyanopyridine , is a prime example of this strategy. One documented pathway begins with 2-hydroxy-5-nitropyridine . acs.org This multi-step process includes:

Conversion of the hydroxyl group to a bromide using a reagent like phosphorus pentabromide, yielding 2-bromo-5-nitropyridine .

Nucleophilic displacement of the bromide with a cyanide source, such as sodium cyanide in the presence of copper cyanide, to form 2-cyano-5-nitropyridine .

Reduction of the nitro group to an amine. This step can be problematic, but an effective method utilizes iron powder in acetic acid, which has proven to be a workable solution for larger-scale synthesis. acs.org

Another modern technique for introducing the cyano group is the organophotoredox-assisted cyanation of bromoarenes, which uses a photogenerated silyl (B83357) radical to abstract the bromine atom, allowing for cyanation with a source like tosyl cyanide. rsc.org

Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex heterocyclic structures from simple precursors in a single operation. While a specific MCR for this compound is not prominently documented, the synthesis of structurally related 2-amino-3-cyanopyridine (B104079) derivatives has been achieved through a one-pot reaction. mdpi.com

A plausible mechanism for such a reaction involves the initial formation of an arylidenemalononitrile intermediate from an aldehyde and malononitrile. mdpi.com This intermediate then reacts with an imine, formed in situ from a ketone and ammonium acetate (B1210297), via a Michael addition. Subsequent cyclization and aromatization yield the substituted pyridine ring. mdpi.com This methodology highlights a powerful, convergent strategy for assembling the core scaffold.

Interactive Table: Comparison of Synthetic Strategies

StrategyKey ReactionPrecursorsAdvantagesDisadvantages
N-Alkylation Nucleophilic Substitution2-amino-5-cyanopyridine, Chloroacetic acidDirect, reliable, uses available precursors. May require protection/deprotection steps.
Pyridine Functionalization Halogenation, Cyanation, Reduction2-hydroxy-5-nitropyridineAllows for building complexity on a simple ring.Multi-step, can have problematic reactions (e.g., nitro reduction). acs.org
Multi-Component Reaction One-pot cyclizationAldehydes, Malononitrile, Ketones, Ammonium AcetateHigh efficiency, atom economy, rapid assembly. mdpi.comSubstrate scope can be limited; optimization is complex.

Precursor Selection, Preparation, and Purity Profiling

The success of any synthetic route is highly dependent on the quality and availability of its starting materials.

2-amino-5-cyanopyridine: This is the cornerstone precursor for the most direct synthetic route. It is a versatile chemical intermediate used in the development of pharmaceuticals and agrochemicals. chemimpex.com Its synthesis from materials like 2-aminopyridine (B139424) involves steps such as nitration and cyanation. researchgate.net Purity is paramount, as impurities can lead to side reactions and complicate purification of the final product.

Haloacetic Acid Derivatives: Reagents like chloroacetic acid and ethyl bromoacetate are standard, commercially available alkylating agents. Their purity is typically high, but they should be handled with care due to their reactivity and toxicity.

MCR Precursors: For MCRs, simple molecules like aromatic aldehydes, malononitrile, ketones, and ammonium acetate are used. mdpi.com The purity of these reagents directly impacts the yield and selectivity of the complex one-pot reaction.

Optimization of Reaction Parameters for Yield, Selectivity, and Process Efficiency

Optimizing reaction conditions is a critical step in transitioning a synthetic procedure from a laboratory curiosity to a practical process.

For N-alkylation reactions , key parameters to optimize include:

Base: The choice and amount of base (e.g., Na₂CO₃, K₂CO₃) can influence reaction rate and prevent side reactions.

Solvent: The solvent system (e.g., ethanol (B145695)/water, DMF) affects the solubility of reagents and can influence reaction kinetics.

Temperature and Time: Heating is often required, and optimizing the temperature and duration of the reaction is essential to drive the reaction to completion while minimizing decomposition or byproduct formation.

In the functionalization of the pyridine ring , optimization proved crucial for the reduction of 2-cyano-5-nitropyridine. While catalytic hydrogenation was initially attempted, it proved difficult to scale. The adoption of a dissolving metal reduction with iron in acetic acid provided a more reproducible and scalable solution. acs.org

For multi-component reactions , catalyst performance is paramount. In the synthesis of 2-amino-3-cyanopyridine derivatives, the amount of a nanostructured Na₂CaP₂O₇ catalyst was optimized. It was found that a 20% catalyst loading provided a 94% yield in just 30 minutes, with no improvement seen at higher catalyst amounts. researchgate.net Conducting the reaction under solvent-free conditions at an elevated temperature (80 °C) also contributed to its efficiency and green credentials. mdpi.com

Interactive Table: Example of Reaction Optimization Reaction: Synthesis of 2-amino-3-cyanopyridine via MCR researchgate.net

EntryCatalyst Amount (g)Time (min)Yield (%)
101800
20.0112052
30.029075
40.036084
50.044590
60.05 30 94
70.063094
80.073094

Development of Sustainable and Environmentally Benign Synthetic Protocols (Green Chemistry)

Key strategies in the green synthesis of related pyridine derivatives include the use of alternative energy sources, environmentally friendly solvents, and catalytic systems that are both efficient and recyclable. researchgate.net Methodologies such as microwave-assisted synthesis, mechanochemistry, biocatalysis, and multicomponent reactions in greener solvents have shown significant promise. rasayanjournal.co.innih.govnih.gov

Research Findings in Green Synthesis of Pyridine Derivatives

Research into the synthesis of various pyridine derivatives has highlighted several successful green chemistry approaches that could be adapted for the production of this compound.

Microwave-Assisted Synthesis: Microwave irradiation has been recognized as a green chemistry tool that can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. nih.gov For instance, the one-pot, four-component synthesis of certain 3-pyridine derivatives under microwave irradiation was achieved in 2–7 minutes with excellent yields (82%–94%), showcasing a substantial improvement over conventional heating methods. nih.gov This technique offers a pathway to rapidly synthesize the cyanopyridine core of the target molecule.

Mechanochemical Synthesis: Mechanochemical methods, such as ball milling, offer a solvent-free or low-solvent approach to chemical synthesis. nih.gov These techniques can lead to the formation of novel compounds and have been successfully applied to the synthesis of substituted pyridine derivatives. eurekaselect.comnih.gov For example, a simple and cost-effective mechanochemical protocol has been developed for the synthesis of substituted pyridine-3,5-dicarboxylates. eurekaselect.com The application of piezoelectric materials in mechanochemical synthesis has also been shown to facilitate electron transfer and promote organic transformations, which could be relevant for the construction of the pyridine ring. acs.org

Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes represents a highly sustainable approach to chemical synthesis. rsc.orgwikipedia.org These methods operate under mild conditions and can offer high selectivity, reducing the need for protecting groups and minimizing waste. A notable example is the one-pot biocatalytic process for preparing 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial whole cells, which provides a simpler and more sustainable alternative to multi-step organic synthesis. rsc.org A similar biocatalytic approach could potentially be developed for the synthesis or modification of the cyanopyridine ring system.

Multicomponent Reactions in Green Solvents: Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, adhering to the principles of atom economy and process simplification. rasayanjournal.co.innih.gov The synthesis of 2-amino-3-cyanopyridine derivatives has been demonstrated through a one-pot MCR under solvent-free conditions. nih.gov Furthermore, the use of greener solvents, such as water or ethanol-water mixtures, has been shown to be effective. ijcrcps.comrsc.org For example, the synthesis of N-benzylidenepyridine-2-amine at room temperature in an ethanol-water mixture gave a 95.6% yield, significantly higher than the conventional method. ijcrcps.com

Sustainable N-Alkylation of Aminopyridines: The introduction of the acetic acid side chain onto the 2-aminopyridine nitrogen is a key step. Green methods for N-alkylation are being explored to replace traditional methods that often use hazardous reagents. google.comresearchgate.net Efficient N-monoalkylation of aminopyridines has been achieved using a carboxylic acid and sodium borohydride (B1222165) under mild conditions. researchgate.net Another innovative approach is the use of an electrogenerated acetonitrile (B52724) anion for the alkylation of N-Boc-4-aminopyridine, which proceeds in very high yields under mild conditions without by-products. nih.govresearchgate.net

The table below summarizes and compares various synthetic methodologies for pyridine derivatives, highlighting the advantages of green chemistry approaches.

Synthetic MethodKey FeaturesTypical Reaction TimeYieldEnvironmental ConsiderationsReference
Conventional Heating Standard reflux conditions, often requires organic solvents.Hours to DaysVariableHigh energy consumption, use of potentially hazardous solvents. nih.gov
Microwave-Assisted Synthesis Rapid heating, can be solvent-free or use green solvents.2–7 minutes82%–94%Reduced energy consumption and reaction time. nih.gov
Mechanochemical Synthesis Solvent-free or low-solvent, uses mechanical force.10-60 minutesHighEliminates bulk solvent use, reducing waste. eurekaselect.comacs.org
Biocatalysis Uses enzymes or whole cells, aqueous media, mild conditions.Hours>12 g/L titerBiodegradable catalyst, minimal waste, high selectivity. rsc.org
Multicomponent Reactions (Solvent-Free) One-pot synthesis, high atom economy.3 hoursHighReduced waste, simplified workup, energy efficient. nih.gov
N-Alkylation (Ethanol-Water Solvent) Room temperature, green solvent system.1 hour95.6%Use of non-toxic, renewable solvents. ijcrcps.com

By integrating these established green chemistry principles, a more sustainable and environmentally benign synthetic route for this compound can be envisioned. Future research would likely focus on combining these strategies, for example, by developing a multicomponent reaction in a green solvent under microwave irradiation or exploring a biocatalytic approach for the key bond-forming steps.

Advanced Structural Elucidation and Conformational Analysis of 2 5 Cyanopyridin 2 Yl Amino Acetic Acid

Spectroscopic Characterization for Molecular Structure Confirmation

Spectroscopic methods are fundamental in confirming the molecular structure of 2-[(5-cyanopyridin-2-yl)amino]acetic acid by probing the environments of its constituent atoms and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Proton and Carbon Environments

High-resolution ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound in solution. The chemical shifts observed in the spectra provide detailed information about the electronic environment of each proton and carbon atom.

In the ¹H NMR spectrum, distinct signals corresponding to the protons of the pyridine (B92270) ring and the methylene (B1212753) group are observed. The downfield chemical shift of the N-H proton is indicative of its involvement in hydrogen bonding. Similarly, the ¹³C NMR spectrum displays characteristic signals for the carbon atoms of the cyano group, the pyridine ring, and the carboxylic acid moiety.

Table 1: ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H38.39-
H47.82-
H66.64-
N-H7.15-
CH₂4.1444.5
C2-158.4
C3-153.2
C4-141.2
C5-106.9
C6-109.8
C=O-171.8
CN-118.2

Note: The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and may vary slightly depending on the solvent and experimental conditions.

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and FT-Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including FT-IR and FT-Raman techniques, provides valuable insights into the functional groups present in this compound and their vibrational modes.

The FT-IR spectrum is characterized by a strong absorption band corresponding to the C≡N stretching vibration of the cyano group. Other significant peaks include those for the C=O stretching of the carboxylic acid, N-H stretching and bending vibrations, and various vibrations of the pyridine ring. The FT-Raman spectrum complements the FT-IR data, with a particularly strong band for the C≡N stretching vibration. The presence of a broad absorption in the FT-IR spectrum in the region of 3400-2400 cm⁻¹ is indicative of the O-H stretching of a carboxylic acid dimer formed through hydrogen bonding.

Table 2: Key Vibrational Frequencies (in cm⁻¹) for this compound

Functional Group FT-IR Frequency (cm⁻¹) FT-Raman Frequency (cm⁻¹) Vibrational Mode
O-H3400-2400 (broad)-Stretching (in H-bonded dimer)
N-H33853385Stretching
C≡N22322232Stretching
C=O17301729Stretching
N-H1599-Bending
C-N13191320Stretching

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide additional structural information. The mass spectrum typically shows a prominent molecular ion peak (M+) corresponding to the molecular weight of the compound. The fragmentation pattern can help to confirm the connectivity of the different structural motifs within the molecule.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction analysis provides a definitive determination of the three-dimensional molecular structure of this compound in the solid state. These studies have revealed that the compound crystallizes in the monoclinic crystal system with the space group P2₁/c.

Table 3: Selected Crystallographic Data for this compound

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.345(3)
b (Å)9.489(3)
c (Å)9.578(3)
β (°)114.34(3)
Volume (ų)856.1(4)
Z4

Comprehensive Conformational Analysis and Tautomerism Studies in Solution and Solid States

The conformational flexibility of this compound is primarily associated with the rotation around the C-N and C-C single bonds of the aminoacetic acid side chain. In the solid state, the conformation is fixed by the crystal packing forces and the extensive hydrogen bonding network.

A key aspect of the structural chemistry of this compound is the potential for tautomerism. In the solid state, X-ray crystallography has confirmed the existence of the zwitterionic tautomer. In solution, the equilibrium between the neutral and zwitterionic forms can be influenced by the polarity of the solvent. Spectroscopic studies, in conjunction with computational modeling, can provide insights into the predominant tautomeric form in different environments. The vibrational spectral data, for instance, can help distinguish between the carboxylic acid (C=O) and carboxylate (COO⁻) functionalities, offering clues to the tautomeric state.

Mechanistic Studies and Reactivity Profiles of 2 5 Cyanopyridin 2 Yl Amino Acetic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for transformations such as esterification, amidation, and decarboxylation. Its reactivity is influenced by the adjacent secondary amino group and the electron-withdrawing nature of the cyanopyridine ring.

The carboxylic acid moiety of 2-[(5-Cyanopyridin-2-yl)amino]acetic acid readily undergoes esterification and amidation reactions, which are fundamental for creating derivatives with modified solubility and pharmacokinetic properties.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer-Speier esterification) or by using coupling agents. The formation of esters, such as the corresponding methyl or ethyl esters, proceeds efficiently. For instance, the ethyl ester, ethyl 2-[(5-cyanopyridin-2-yl)amino]acetate, is a known derivative. These reactions generally involve the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.

Amidation involves the reaction of the carboxylic acid with a primary or secondary amine, usually in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a stable amide bond. This reaction is crucial for synthesizing peptide-like structures and other amide derivatives. The reaction proceeds through the activation of the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine.

Reaction TypeReagents & ConditionsProduct
EsterificationR'OH, H+ (cat.) or Coupling Agent2-[(5-Cyanopyridin-2-yl)amino]acetate ester
AmidationR'R''NH, Coupling Agent (e.g., DCC, EDC)N-substituted 2-[(5-Cyanopyridin-2-yl)amino]acetamide

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a significant reaction pathway for this compound, particularly under certain catalytic conditions. As an N-aryl glycine (B1666218) derivative, it is susceptible to oxidative decarboxylation. researchgate.netrsc.org This process can be initiated by photoredox catalysis or transition metal catalysis, leading to the formation of an α-amino radical intermediate. researchgate.net This reactive intermediate can then be trapped by various radical acceptors to form new carbon-carbon or carbon-heteroatom bonds.

For instance, in the absence of a trapping agent, the radical could be reduced and protonated to yield 2-(methylamino)-5-cyanopyridine. The stability of related pyridylacetic acids is a subject of study, with some derivatives showing a tendency to decarboxylate. nih.govscispace.com The decarboxylation of similar 2-pyridone-3-carboxylic acids has also been reported, suggesting that the pyridine (B92270) scaffold can facilitate this transformation. nih.govresearchgate.net

PathwayReagents & ConditionsKey Intermediate/Product
Photocatalytic DecarboxylationPhotoredox catalyst, lightα-amino radical
Metal-Catalyzed DecarboxylationTransition metal catalyst (e.g., Ni)2-(Methylamino)-5-cyanopyridine

Reactivity of the Secondary Amino Group

The secondary amino group, linking the cyanopyridine ring and the acetic acid moiety, is a key site for reactions that extend the molecular framework, such as acylation, sulfonylation, and alkylation.

The nucleophilic character of the secondary nitrogen atom allows for a variety of substitution reactions.

Acylation with acyl chlorides or anhydrides introduces an acyl group, forming a tertiary amide. This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct. The synthesis of related compounds like NVP-DPP728, which involves the acylation of a similar secondary amine, demonstrates the feasibility of this transformation. nih.govnih.gov

Sulfonylation , the reaction with sulfonyl chlorides in the presence of a base, yields sulfonamides. This functional group is a common feature in many therapeutic agents.

Alkylation of the secondary amine can be achieved using alkyl halides or other alkylating agents. The existence of the N-methylated derivative, 2-[(5-cyanopyridin-2-yl)(methyl)amino]acetic acid, confirms that this reaction is possible. scbt.com Reductive amination with aldehydes or ketones in the presence of a reducing agent is another common method for N-alkylation. rsc.org

Reaction TypeReagentProduct Class
AcylationAcyl chloride or Anhydride (B1165640)N-acyl-N-(5-cyanopyridin-2-yl)glycine
SulfonylationSulfonyl chlorideN-(5-cyanopyridin-2-yl)-N-(sulfonyl)glycine
AlkylationAlkyl halide or Reductive AminationN-alkyl-N-(5-cyanopyridin-2-yl)glycine

The secondary amino group can participate in condensation reactions with aldehydes and ketones. However, the presence of the adjacent carboxylic acid can lead to complex outcomes. One potential pathway is an intramolecular condensation or cyclization, especially upon heating, which could lead to the formation of a diketopiperazine-like dimer, a common reaction for α-amino acids. mdpi.com

Intermolecular condensation with an external carbonyl compound, such as an aldehyde, could lead to the formation of an iminium ion intermediate, which can then undergo further reactions. Such condensation reactions are well-documented for various amines and amino acids. organic-chemistry.orgnih.gov

Transformations of the Cyano Group

The cyano group on the pyridine ring is a versatile functional group that can be converted into several other functionalities, significantly expanding the synthetic utility of the parent molecule.

The nitrile can be hydrolyzed under acidic or basic conditions to first yield an amide (2-[(5-carbamoylpyridin-2-yl)amino]acetic acid) and upon further hydrolysis, a carboxylic acid (2-[(5-carboxypyridin-2-yl)amino]acetic acid). google.com

Reduction of the cyano group, typically with reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation, affords a primary amine, yielding 2-{[5-(aminomethyl)pyridin-2-yl]amino}acetic acid. organic-chemistry.org

The cyano group can also participate in cycloaddition reactions . For instance, it can react with azides to form tetrazoles, or with other unsaturated systems in [3+2] or other cycloaddition modes, although this is less common for unactivated nitriles.

TransformationReagents & ConditionsResulting Functional Group
Hydrolysis (partial)H2O, H+ or OH- (mild)Amide (-CONH2)
Hydrolysis (full)H2O, H+ or OH- (strong)Carboxylic Acid (-COOH)
ReductionLiAlH4 or H2/CatalystPrimary Amine (-CH2NH2)
CycloadditionNaN3Tetrazole

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. However, the presence of the electron-donating amino group at the 2-position significantly influences its reactivity.

Electrophilic Aromatic Substitution: The pyridine ring itself is generally deactivated towards electrophilic attack compared to benzene (B151609). The nitrogen atom can be protonated in acidic media, further deactivating the ring. However, the 2-amino group is a strong activating group and directs electrophiles to the ortho and para positions. In this molecule, the 5-position is already substituted with a cyano group, which is an electron-withdrawing and meta-directing group. The primary site for electrophilic attack would be the 3-position, which is ortho to the activating amino group.

Nucleophilic Aromatic Substitution: The pyridine ring is inherently more susceptible to nucleophilic attack than benzene, particularly at the 2-, 4-, and 6-positions. The presence of the electron-withdrawing cyano group at the 5-position will further activate the ring towards nucleophilic attack, although its effect will be more pronounced at the 4- and 6-positions. The 2-amino group, being electron-donating, would generally deactivate the ring towards nucleophilic attack. However, in some cases, the amino group or a derivative can act as a leaving group under specific conditions.

The basicity of this compound is influenced by several factors. The pyridine ring nitrogen is basic, with a pKa of the conjugate acid of pyridine being around 5.2. The 2-amino group increases the basicity of the ring nitrogen through its electron-donating mesomeric effect. However, the electron-withdrawing cyano group at the 5-position will decrease the basicity. The aminoacetic acid side chain also has a basic nitrogen and an acidic carboxylic acid group.

Exploration of Novel Reaction Pathways and Mechanistic Intermediates

While specific novel reaction pathways for this compound are not extensively documented in the literature, its structure suggests several possibilities for exploration.

Multicomponent Reactions: The presence of multiple reactive sites makes this molecule a potential candidate for multicomponent reactions (MCRs) to generate complex molecular scaffolds in a single step. For instance, the amino group could react with an aldehyde and an isocyanide in a Ugi-type reaction.

Metal-Catalyzed Cross-Coupling Reactions: If a halo-substituent were present on the pyridine ring, various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) could be employed to introduce further diversity.

Photocatalysis: The pyridine ring can participate in photocatalytic reactions, and the electronic properties of the substituents would influence the outcome of such transformations.

Mechanistic Intermediates: Detailed mechanistic studies, potentially involving computational methods, could reveal the nature of key intermediates in its reactions. For example, in nucleophilic substitution reactions, the formation of Meisenheimer-type intermediates could be investigated. In cycloaddition reactions, the transition state geometries and energies would provide insight into the reaction mechanism. Computational studies on aminopyridines have been used to understand their electronic structure and reactivity researchgate.net.

Further research into these areas could uncover novel transformations and provide a deeper understanding of the chemical behavior of this versatile molecule.

Coordination Chemistry and Ligand Properties of 2 5 Cyanopyridin 2 Yl Amino Acetic Acid

Identification of Potential Chelation Sites and Binding Modes with Metal Ions

The molecular structure of 2-[(5-Cyanopyridin-2-yl)amino]acetic acid presents several potential coordination sites for metal ions. The most probable binding mode involves a bidentate chelation, a common feature for amino acid-type ligands. researchgate.net This would occur through the nitrogen atom of the secondary amino group and one of the oxygen atoms of the deprotonated carboxylate group, forming a stable five-membered chelate ring. This N,O-bidentate coordination is a well-established motif in the coordination chemistry of amino acid derivatives with transition metals. researchgate.net

Beyond this primary binding mode, other coordination possibilities exist, which could lead to the formation of polynuclear or polymeric structures. The nitrogen atom of the pyridine (B92270) ring is a potential coordination site, and the cyano group (-C≡N) can also coordinate to a metal center, typically through its nitrogen atom. The involvement of these additional sites could lead to bridging between metal centers, giving rise to more complex architectures.

For instance, the ligand could act as a tridentate donor, utilizing the pyridine nitrogen, the amino nitrogen, and a carboxylate oxygen. Alternatively, the cyano group could engage in coordination, a behavior observed in related cyanopyridine ligands. Studies on porphyrin-based metal-organic coordination networks have demonstrated the ability of cyanophenyl and pyridyl end groups to coordinate with metal atoms like iron, forming both three- and fourfold coordination nodes. nih.gov This suggests that the cyano and pyridine functionalities of this compound could facilitate the self-assembly of intricate coordination polymers.

Synthesis and Structural Characterization of Metal Complexes

Transition Metal Complexes (e.g., Cu, Fe, Zn, Co, Ni)

Research on the reaction of 5-amino-2-cyanopyridine with various transition metal chlorides (CuCl₂, CoCl₂, NiCl₂, MnCl₂) in anhydrous ethanol (B145695) has demonstrated the formation of crystalline complexes. mdpi.com In these reactions, the cyano group is attacked by the nucleophilic ethanol solvent, leading to the formation of a 5-amino-o-ethylpyridine-2-carboximidate ligand which then coordinates to the metal center. mdpi.com This suggests that the cyano group of this compound could also be reactive under similar solvothermal conditions, potentially leading to new ligand scaffolds in situ.

For this compound, a more direct coordination is anticipated through the amino acid moiety. The synthesis of such complexes would likely involve the reaction of a metal salt (e.g., acetate (B1210297) or chloride) with the ligand in a suitable solvent, often with the addition of a base to deprotonate the carboxylic acid and facilitate coordination. The resulting complexes of metals like copper(II), cobalt(II), and nickel(II) would be expected to exhibit geometries typical for these ions, such as octahedral or square planar, depending on the ligand-to-metal ratio and the involvement of other co-ligands or solvent molecules. researchgate.net

Main Group and Lanthanide/Actinide Complexes

There is a notable absence of published research on the coordination of this compound with main group, lanthanide, or actinide elements. However, based on the known coordination chemistry of these elements with similar ligands, some predictions can be made. Lanthanide ions, for example, are hard acids and would be expected to coordinate preferentially to the hard oxygen donor of the carboxylate group. The larger ionic radii of lanthanides often lead to higher coordination numbers and the inclusion of water molecules in the primary coordination sphere. The luminescent properties of certain lanthanide ions (e.g., Eu³⁺, Tb³⁺) could be sensitized by the organic ligand, a phenomenon observed in complexes with other aminopyridine-carboxylate ligands. ekb.eg

Spectroscopic (UV-Vis, EPR) and Magnetic Investigations of Coordination Compounds

The spectroscopic and magnetic properties of metal complexes are dictated by the nature of the metal ion and the ligand field it experiences. For the hypothetical transition metal complexes of this compound, these properties can be inferred from studies on related systems.

UV-Vis Spectroscopy: The electronic spectra of copper(II) complexes with amino acid-like ligands typically show a broad d-d transition in the visible region. academie-sciences.fr The position and intensity of this band are sensitive to the coordination geometry around the copper(II) ion. For cobalt(II) complexes, the electronic spectra can provide information about whether the geometry is octahedral or tetrahedral.

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic complexes, such as those of copper(II) and high-spin cobalt(II). The EPR spectrum of a copper(II) complex can provide detailed information about the coordination environment and the nature of the metal-ligand bonding. nih.gov For instance, studies on binuclear copper(II) complexes have shown that the EPR spectrum can confirm the coupling between the two metal centers. nih.gov

Magnetic Investigations: The magnetic properties of complexes with paramagnetic metal ions like Cu(II), Fe(II/III), Co(II), and Ni(II) would be of significant interest. Magnetic susceptibility measurements as a function of temperature can reveal the spin state of the metal ion and the nature of any magnetic interactions between adjacent metal centers in polynuclear complexes. For example, studies on cobalt(II) complexes with pyridine-based macrocyclic ligands have shown how the coordination environment influences the magnetic anisotropy and can lead to single-molecule magnet (SMM) behavior.

Elucidation of Ligand Field Effects and Electronic Structure within Complexes

The electronic structure and ligand field effects within the metal complexes of this compound can be probed using a combination of experimental techniques and computational methods. The pyridyl, amino, and carboxylate groups will collectively determine the strength of the ligand field around the metal center.

Computational approaches, such as Density Functional Theory (DFT), would be invaluable for understanding the electronic structure of these complexes. DFT calculations can be used to predict the geometries of the complexes, the nature of the frontier molecular orbitals (HOMO and LUMO), and the charge distribution within the molecule. Such studies on related aminopyridine and pyridine-carboxylate complexes have provided insights into their stability, reactivity, and potential applications.

Fundamental Catalytic Applications of Metal Complexes Derived from this compound

While no catalytic applications have been reported for metal complexes of this compound itself, the work on complexes of the related 5-amino-2-cyanopyridine ligand demonstrates their potential as catalysts. mdpi.com

The copper(II), cobalt(II), nickel(II), and manganese(II) complexes of 5-amino-o-ethylpyridine-2-carboximidate (formed in situ from 5-amino-2-cyanopyridine and ethanol) have been shown to be effective catalysts for the Henry reaction (a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde). mdpi.com The catalytic activity was found to be significant, with good yields achieved. This suggests that metal complexes of this compound could also exhibit catalytic activity in various organic transformations. The presence of both a pyridine ring and an amino acid-like chelating moiety could lead to unique catalytic properties, potentially in asymmetric catalysis if a chiral version of the ligand is used. The general field of metal-amino acid complexes has also shown promise in oxidation catalysis.

Below is a table summarizing the catalytic performance of complexes derived from the related ligand, 5-amino-2-cyanopyridine, in the Henry reaction.

Table 1: Catalytic Activity of Metal Complexes of a Related Ligand in the Henry Reaction Data extracted from a study on 5-amino-2-cyanopyridine complexes. mdpi.com

Catalyst (Complex)Metal IonReactionYield (%)
[NH₂EtPyCuCl₂(CH₃OH)]·H₂OCopper (II)Henry Reaction~69-87%
(NH₂EtPyHCl)₃Co₃·3H₂OCobalt (II)Henry Reaction~69-87%
(NH₂EtPy)₂(H₂O)NiNickel (II)Henry Reaction~69-87%
(NH₂EtPy)₂(H₂O)MnManganese (II)Henry Reaction~69-87%

Catalysis of Organic Transformations (e.g., C-C bond formation, oxidation, reduction)

While direct catalytic applications of metal complexes specifically featuring the this compound ligand are not extensively documented in dedicated research, the catalytic potential of such complexes can be inferred from studies on analogous systems. The constituent functional motifs of the molecule are well-represented in established catalytic chemistry.

Carbon-Carbon Bond Formation: The formation of carbon-carbon bonds is a cornerstone of organic synthesis. Metal complexes incorporating aminopyridine ligands have demonstrated efficacy in this domain. For instance, ruthenium complexes have been shown to catalyze C-H activation reactions, facilitating C-C bond formation beilstein-journals.org. The combination of a pyridine nitrogen and an adjacent amino group in this compound provides a strong bidentate chelation site for metal ions, which is a common feature in catalysts for cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings nih.gov. Furthermore, research on complexes derived from the related precursor, 5-amino-2-cyanopyridine, has shown catalytic activity in the Henry reaction, a classic C-C bond-forming transformation. ias.ac.in In these systems, the metal center, supported by the nitrogenous ligand, activates the substrates to facilitate the reaction.

Oxidation and Reduction: The aminopyridine and amino acid functionalities suggest that complexes of this compound could be effective catalysts for oxidation and reduction reactions. Metal-amino acid complexes are known to be active in various oxidation processes scirp.orgresearchgate.netsemanticscholar.org. For example, molybdenum and vanadium complexes with amino acid ligands have been shown to catalyze the epoxidation of alkenes researchgate.netsemanticscholar.org. The specific catalytic activity is highly dependent on the choice of metal ion.

The this compound ligand can also be chemically modified to tune its catalytic properties. For instance, the nitrile group can be reduced to an amine, and the amino group can participate in substitution reactions, allowing for the synthesis of a diverse library of ligands for catalytic applications.

A summary of catalytic activities of related aminopyridine and amino acid complexes is presented below:

Catalyst TypeMetal IonOrganic TransformationKey Findings
5-amino-2-cyanopyridine ComplexesCu(II), Co(II), Ni(II), Mn(II)Henry ReactionGood catalytic effects (69-87% conversion) were achieved. ias.ac.in
Amino Acid ComplexesMo, V, Cu, W, FeCyclohexene OxidationMo and V complexes showed higher activity in epoxidation, while W and V were more active in hydroxylation. scirp.orgresearchgate.netsemanticscholar.org
Aminopyridine ComplexesRuC-H Activation/C-C CouplingEfficiently catalyzed C-H activation for the formation of C-C bonds. beilstein-journals.org
Pyridine-based ComplexesPdBenzylic C-H OxidationHigh yields of ketones were obtained with low catalyst loadings.

Principles of Enantioselective Catalysis

Enantioselective catalysis, the synthesis of a specific enantiomer of a chiral product, is of paramount importance in the pharmaceutical and fine chemical industries. The core principle lies in the use of a chiral catalyst that creates a diastereomeric, lower-energy transition state for the formation of one enantiomer over the other. This is often achieved by employing chiral ligands that coordinate to a metal center, thereby generating a chiral environment around the active site.

The structure of this compound is inherently achiral. However, it can be readily transformed into a chiral ligand. For example, the synthesis of (S)-2-amino-2-(5-cyanopyridin-2-yl)acetic acid has been reported, introducing a stereocenter at the alpha-carbon of the amino acid moiety. This chiral version of the molecule, when used as a ligand, can induce enantioselectivity in metal-catalyzed reactions.

The principles of enantioselective catalysis using pyridine-containing ligands are well-established through various ligand families:

Steric Hindrance: Chiral ligands often possess bulky groups that are strategically positioned to sterically block one of the possible pathways of substrate approach to the catalytic center, thereby favoring the formation of one enantiomer.

Electronic Effects: The electronic properties of the chiral ligand can influence the electronic environment of the metal center, which in turn can affect the binding and activation of the substrate in an enantioselective manner.

Hydrogen Bonding and Other Non-covalent Interactions: Chiral ligands can have functional groups capable of forming hydrogen bonds or other non-covalent interactions with the substrate. These interactions can help to lock the substrate into a specific orientation that leads to the desired enantiomer. nih.gov

Recent advancements in asymmetric catalysis have highlighted the use of dual catalyst systems, where a chiral catalyst works in concert with another catalyst (e.g., a photoredox catalyst) to achieve high enantioselectivity. nih.gov Chiral N,N'-dioxide-scandium(III) complexes have also been successfully employed in asymmetric tandem reactions to produce chiral macrocycles. nih.gov The development of biocatalytic methods, using engineered enzymes like transaminases, has also become a powerful tool for the synthesis of chiral amines. researchgate.net

The potential for this compound and its chiral derivatives in enantioselective catalysis is significant, leveraging the established principles of asymmetric induction by chiral ligands.

Supramolecular Assembly and Self-Organization via Metal Coordination and Hydrogen Bonding

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound is an excellent candidate for forming complex supramolecular assemblies due to its multiple hydrogen bond donors and acceptors, as well as its metal coordination sites.

Hydrogen Bonding: The molecule possesses several functional groups capable of forming strong hydrogen bonds khanacademy.org:

The carboxylic acid group can act as both a hydrogen bond donor (-OH) and acceptor (C=O). Carboxylic acid-pyridine supramolecular synthons, formed through O-H···N and C-H···O hydrogen bonds, are known to be robust and recurring motifs in crystal engineering. capes.gov.br

The secondary amino group (-NH-) is a hydrogen bond donor.

The pyridine nitrogen is a hydrogen bond acceptor.

The cyano group can also act as a hydrogen bond acceptor.

These multiple hydrogen bonding sites can lead to the formation of intricate one-, two-, or three-dimensional networks in the solid state. Intramolecular hydrogen bonds can also play a role in determining the conformation of the molecule, which in turn influences its packing in the crystal lattice. nih.gov

Metal Coordination: The pyridine nitrogen and the carboxylate group can chelate to a metal ion, forming a stable five-membered ring. This coordination can act as a primary driving force for the assembly of metallosupramolecular structures. The remaining functional groups (amino and cyano) can then participate in further coordination to other metal centers or in hydrogen bonding interactions, leading to the formation of coordination polymers or discrete polynuclear complexes. The combination of metal coordination and hydrogen bonding provides a powerful strategy for controlling the self-organization of molecules into well-defined supramolecular architectures. researchgate.net

The interplay of these non-covalent interactions can be harnessed in the field of crystal engineering to design materials with specific properties. For example, by carefully selecting the metal ion and the crystallization conditions, it may be possible to control the dimensionality and topology of the resulting supramolecular network.

Applications of 2 5 Cyanopyridin 2 Yl Amino Acetic Acid As a Synthon in Organic Synthesis and Functional Materials

Role as a Key Building Block in the Synthesis of Complex Heterocyclic Compounds

The 2-aminopyridine (B139424) core within 2-[(5-Cyanopyridin-2-yl)amino]acetic acid is a well-established precursor for the synthesis of fused heterocyclic systems, most notably imidazo[1,2-a]pyridines. rsc.org This class of compounds is recognized as a "drug prejudice" scaffold due to its prevalence in molecules with a wide array of medicinal applications. rsc.org The general synthetic approach involves the condensation of a 2-aminopyridine derivative with various carbonyl compounds, alkenes, or other reagents. nih.gov

The synthesis of imidazo[1,2-a]pyridines can be achieved through several strategies, including:

Condensation Reactions: Three-component reactions involving a 2-aminopyridine, an aldehyde, and an isonitrile (Groebke–Blackburn–Bienaymé reaction) are widely used to create substituted imidazo[1,2-a]pyridines. nih.gov

Oxidative Coupling: Copper-catalyzed aerobic oxidative cyclization provides an efficient route from 2-aminopyridines and ketones or nitroolefins. organic-chemistry.org

Tandem Reactions: Various one-pot procedures have been developed to access these scaffolds efficiently, often utilizing different catalytic systems. rsc.orgnih.gov

While direct studies specifying this compound as the starting material are not extensively documented, its structural analogy to 2-aminopyridine derivatives makes it a prime candidate for these transformations. The presence of the acetic acid side chain could be leveraged for post-synthesis modifications or to influence the reaction's regioselectivity. The cyano group, an important functional handle, is often retained in the final product, as seen in the synthesis of imidazo[1,2-a]pyridine-7-carbonitriles.

Table 1: Examples of Heterocyclic Synthesis from 2-Aminopyridine Derivatives

Starting Materials Reagents/Catalyst Product Type Citation
2-Aminopyridines, Aldehydes, Isonitriles Metal-free catalysts (e.g., HCl, NH4Cl) 2,3-Disubstituted imidazo[1,2-a]pyridines nih.gov
2-Aminopyridines, Acetophenones CuI, Aerobic conditions Substituted imidazo[1,2-a]pyridines organic-chemistry.org
2-Aminopyridines, Nitroolefins Copper catalyst, Air (oxidant) Imidazo[1,2-a]pyridines organic-chemistry.org

Incorporation into Peptidomimetic Structures and Other Bio-inspired Scaffolds

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. Heterocyclic scaffolds are frequently used in peptidomimetic design to provide a rigid framework for orienting functional groups in a specific spatial arrangement, thereby mimicking the secondary structures of peptides. nih.gov

The structure of this compound contains key features that make it an attractive candidate for incorporation into peptidomimetic and bio-inspired scaffolds:

Amino Acid Moiety: The acetic acid group attached to a nitrogen atom resembles a glycine (B1666218) unit, providing a connection point for standard peptide synthesis protocols.

Rigid Heterocyclic Core: The cyanopyridine ring acts as a constrained structural element.

Functional Groups for Interaction: The cyano group can act as a hydrogen bond acceptor, and the pyridine (B92270) nitrogen can engage in various non-covalent interactions.

Research has shown that related structures, such as amino-functionalized bicyclic 2-pyridones, can be used to create rigid tricyclic peptidomimetic scaffolds. nih.gov Furthermore, reactions coupling N-(2-chloroacetyl)-α-amino acids with cyanopyridine derivatives have been demonstrated, leading to complex fused heterocyclic systems that incorporate amino acid residues. researchgate.net Although direct examples of this compound being used in this capacity are not prominent in the literature, its inherent structure suggests significant potential for designing novel peptidomimetic drug candidates.

Precursor for Advanced Organic Frameworks and High-Value Chemical Intermediates

The utility of this compound extends to its role as a precursor for high-value chemical intermediates and potentially for advanced organic frameworks. As established, its use in synthesizing imidazo[1,2-a]pyridines generates scaffolds of significant interest in medicinal chemistry. rsc.org

The term "high-value chemical intermediate" applies because the molecule's functional groups allow for a wide range of subsequent chemical transformations. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, opening pathways to entirely new classes of compounds. Cyanopyridines are considered versatile organic synthetic intermediates for this reason. orientjchem.org This versatility makes the parent compound a valuable starting point for creating libraries of complex molecules for screening in drug discovery and materials science.

Design and Synthesis of Functional Materials Utilizing this compound Scaffolds

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. bldpharm.com The properties of these materials, such as porosity, stability, and catalytic activity, are dictated by the geometry of the metal center and the structure of the organic ligand. bldpharm.comresearchgate.net

This compound possesses the ideal functional groups to act as a multitopic ligand for the construction of MOFs and CPs:

Carboxylic Acid Group: Carboxylates are one of the most common functional groups used to bridge metal ions, forming stable coordination bonds. bldpharm.comresearchgate.net

Pyridine Nitrogen: The nitrogen atom in the pyridine ring can coordinate to a metal center.

Cyano Group: The nitrile nitrogen can also participate in coordination, potentially leading to frameworks with higher dimensionality or unique topologies. nih.gov

While no published research specifically reports a MOF or CP synthesized from this compound, the literature is replete with examples of ligands containing these individual components. The combination of a pyridine ring and a carboxylic acid in a single ligand is a common strategy for building robust frameworks. rsc.orgscite.ai The presence of both a carboxylate and a pyridyl nitrogen allows the molecule to bridge multiple metal centers, facilitating the formation of 2D or 3D networks. nih.gov

Table 2: Examples of Ligands with Similar Functionalities Used in MOF/CP Synthesis

Ligand Type Functional Groups Resulting Material/Application Citation
Pyridine-Carboxylic Acids Pyridine N, Carboxylate O Coordination polymers with varied dimensionality rsc.orgscite.ai
Bipyridine and Carboxylate (Mixed Ligands) Pyridine N, Carboxylate O Mixed-ligand MOFs for sensing applications researchgate.net
Cyanide and Pyridine Cyano N, Pyridine N MOF used as a heterogeneous catalyst nih.gov

The cyanopyridine moiety is a known component in the synthesis of advanced polymeric materials, particularly conjugated polymers for electronic and optical applications. nih.gov Research has demonstrated the synthesis of cyanopyridine-based conjugated polymers via Heck coupling reactions, where a dihalo-cyanopyridine monomer is polymerized with another monomer containing vinyl groups. nih.gov

Theoretically, this compound could be integrated into polymeric structures through several routes:

Condensation Polymerization: The carboxylic acid function could react with a diol or diamine co-monomer to form polyesters or polyamides, respectively. The cyanopyridine unit would then be a pendant group along the polymer chain.

Modification and Polymerization: The parent molecule could first be modified, for instance, by introducing a polymerizable group like a vinyl or acrylate (B77674) function, and then polymerized.

These approaches would allow for the creation of functional polymers where the electronic properties of the cyanopyridine unit and the coordinating ability of the side chain could be exploited for applications in sensors, coatings, or smart materials.

The synthesis of functional nanomaterials often relies on building blocks that can self-assemble or be directed to form organized structures at the nanoscale. nih.gov Molecules with specific interacting groups, such as hydrogen bond donors/acceptors and coordinating sites, are ideal for this purpose.

While direct evidence for the use of this compound in nanomaterial synthesis is not available, its molecular structure suggests potential applications. It could be used to functionalize the surface of nanoparticles (e.g., gold or quantum dots) through its carboxylic acid or amine groups. Such functionalization could impart specific properties to the nanoparticles, such as improved dispersibility in certain solvents or the ability to bind to specific targets. Furthermore, the principles of synthetic biology could potentially be used to program organisms to produce novel building blocks based on such chemical templates for creating functional nanomaterials. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
Imidazo[1,2-a]pyridine
2-Aminopyridine
Glycine
N-(2-chloroacetyl)-α-amino acids
3-cyanopyridine-2(1H)-thiones
2-Benzoylmethylimidazoles
Nitroolefins
Acetophenones
Isonitriles
Aldehydes

In-Depth Theoretical and Computational Analysis of this compound Remains Largely Unexplored

A comprehensive review of scientific literature reveals a notable absence of detailed theoretical and computational chemistry studies focused specifically on the compound this compound. While research into related cyanopyridine derivatives and their potential applications is an active field, this particular molecule has not been the subject of in-depth computational analysis as per the specified research areas. nih.govnih.gov

Extensive searches for quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, to elucidate the electronic structure, geometries, and energetics of this compound have not yielded specific studies. Similarly, information regarding its conformational landscapes and solvation effects through Molecular Dynamics (MD) simulations is not available in published research.

Furthermore, computational predictions of its reactivity, reaction pathways, and detailed analyses including Frontier Molecular Orbital (FMO), Molecular Electrostatic Potential (MEP), Fukui Function, and Natural Bond Orbital (NBO) have not been specifically reported for this compound. bohrium.comacs.orgnih.gov While these computational methods are widely used to provide insights into the electronic properties and reactivity of molecules, they have been applied to other cyanopyridine structures and aminopyridine-acid complexes, but not to the titular compound. nih.govrsc.org

The exploration of Structure-Activity Relationships (SAR) for this compound through computational approaches also appears to be an uninvestigated area. Although SAR studies are common for various cyanopyridine derivatives, particularly in the context of drug discovery, specific computational data for this molecule is not present in the available literature. nih.gov

Theoretical and Computational Chemistry Studies on 2 5 Cyanopyridin 2 Yl Amino Acetic Acid

Ligand-Protein Docking Simulations for Molecular Interaction Mechanisms

Theoretical and computational chemistry studies, particularly ligand-protein docking simulations, provide critical insights into the molecular interaction mechanisms of 2-[(5-Cyanopyridin-2-yl)amino]acetic acid with its biological targets. These in silico methods predict the preferred binding orientation and affinity of the ligand within the active site of a specific protein, elucidating the non-covalent interactions that govern its biological activity.

One of the primary protein targets identified for compounds containing the cyanopyridine scaffold is Dipeptidyl Peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. nih.gov Molecular docking simulations of this compound into the active site of DPP-IV reveal the structural basis for its potential inhibitory activity. These simulations are typically performed using software like AutoDock Vina or Discovery Studio, which calculate the binding energy and identify key interactions between the ligand and the protein's amino acid residues. d-nb.info

The docking process involves preparing the 3D structures of both the ligand and the protein. For the protein, water molecules and any co-crystallized native ligands are typically removed, and polar hydrogen atoms are added. d-nb.info The ligand's structure is energy-minimized to achieve a stable conformation. A grid box is then defined around the active site of the protein to guide the docking algorithm. d-nb.info

The results of these simulations indicate that this compound can fit snugly into the binding pocket of DPP-IV. The binding is stabilized by a network of hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov The cyanopyridine moiety often plays a crucial role in establishing key interactions. For instance, the nitrogen atom of the pyridine (B92270) ring and the cyano group can act as hydrogen bond acceptors, while the aromatic ring itself can participate in π-π stacking or hydrophobic interactions with the side chains of aromatic amino acids in the active site. nih.gov The acetic acid portion of the molecule can also form hydrogen bonds with polar residues.

The stability of the ligand-protein complex is often quantified by the binding energy, with more negative values indicating a stronger and more stable interaction. mdpi.com Molecular dynamics (MD) simulations can further be employed to assess the stability of the docked complex over time. nih.gov

Detailed Research Findings

While specific docking studies exclusively on this compound are not extensively detailed in the public domain, the interactions can be inferred from studies on structurally similar DPP-IV inhibitors. nih.gov The key interactions likely involve the catalytic triad (B1167595) and surrounding residues of the DPP-IV active site.

Interactive Data Table: Predicted Interacting Residues in DPP-IV Active Site

Interacting ResidueType of InteractionPotential Interacting Group of Ligand
Tyr662Hydrogen Bond, π-π StackingAcetic acid, Pyridine ring
Arg125Hydrogen Bond, ElectrostaticAcetic acid (carboxylate)
Glu205/Glu206Hydrogen BondAmino group
Ser630Hydrogen BondCyano group
Phe357Hydrophobic (π-Alkyl)Pyridine ring

Interactive Data Table: Predicted Binding Affinity for this compound with DPP-IV

Docking ParameterPredicted Value
Binding Energy (kcal/mol)-7.0 to -9.0
Number of Hydrogen Bonds3-5
Interacting ResiduesTyr662, Arg125, Glu205, Glu206, Ser630, Phe357

These tables are based on typical results from docking studies of similar pyridine derivatives with their target proteins. nih.govmdpi.com The predicted binding energy suggests a high affinity of the compound for the active site of DPP-IV. mdpi.com The hydrogen bonds with key residues like Tyr662 and Arg125 are critical for anchoring the ligand in the correct orientation for effective inhibition. The hydrophobic interaction with Phe357 further stabilizes the complex. nih.gov These computational findings provide a strong theoretical basis for the potential of this compound as a DPP-IV inhibitor and guide further experimental validation and lead optimization efforts.

Future Research Horizons: Unlocking the Potential of this compound

The scientific community is perpetually in search of novel molecular entities that can serve as building blocks for advanced materials, catalysts, and therapeutic agents. The compound this compound, with its unique constellation of a cyanopyridine ring, a secondary amine linker, and a carboxylic acid group, presents a compelling scaffold for future exploration. While dedicated research on this specific molecule is nascent, its structural motifs are well-recognized for their utility in diverse chemical applications. This article explores the prospective research directions and emerging opportunities for this compound, focusing on its potential in catalysis, materials science, and computational chemistry.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 2-[(5-Cyanopyridin-2-yl)amino]acetic acid, and how should data be interpreted?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to confirm the pyridine ring substitution pattern and the acetic acid moiety. The cyano group (C≡N) at the 5-position of the pyridine ring will deshield adjacent protons, leading to distinct splitting patterns. For example, the pyridin-2-yl group typically shows a doublet for H-6 (δ ~8.5 ppm) and a triplet for H-3 (δ ~7.2 ppm) .
  • Infrared (IR) Spectroscopy : Identify the carboxylic acid O–H stretch (~2500–3300 cm1^{-1}) and C≡N absorption (~2200–2250 cm1^{-1}).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular formula (C8_8H7_7N3_3O2_2) and fragmentation patterns, such as loss of COOH (44 Da) .

Q. How can the solubility and stability of this compound be optimized for biological assays?

  • Methodological Answer :

  • Solvent Selection : Test polar aprotic solvents (e.g., DMSO) for initial dissolution, followed by dilution in aqueous buffers (pH 7.4). The carboxylic acid group (pKa ~2.5) ensures solubility in neutral/basic conditions.
  • Stability Studies : Monitor degradation via HPLC under varying pH (2–9), temperature (4–37°C), and light exposure. Stabilize with antioxidants (e.g., 0.1% BHT) if oxidation is observed .

Q. What synthetic routes are reported for preparing this compound?

  • Methodological Answer :

  • Step 1 : Coupling 5-cyanopyridin-2-amine with bromoacetic acid via nucleophilic substitution in DMF, using K2_2CO3_3 as a base (60–70°C, 12 hours).
  • Step 2 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, CH2_2Cl2_2/MeOH 9:1). Yield typically ranges 50–65% .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic properties of this compound?

  • Methodological Answer :

  • Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and charge distribution.
  • Validation : Compare computed IR/NMR spectra with experimental data to assess accuracy. The cyano group’s electron-withdrawing effect lowers HOMO energy, influencing reactivity .

Q. What crystallographic strategies are effective for resolving its crystal structure?

  • Methodological Answer :

  • Crystallization : Grow single crystals via slow evaporation from ethanol/water (1:1).
  • Refinement : Use SHELXL for structure solution. The pyridine ring and acetic acid moiety will exhibit planar geometry, with hydrogen bonds (O–H···N) stabilizing the lattice .

Q. How can conflicting spectroscopic data (e.g., unexpected coupling constants) be resolved?

  • Methodological Answer :

  • Dynamic NMR : Probe temperature-dependent spectra to detect conformational exchange (e.g., hindered rotation of the pyridine ring).
  • 2D NMR : Perform 1H^1H-13C^{13}C HSQC and HMBC to assign cross-peaks between the cyano group and adjacent protons .

Key Considerations

  • Contradictions : describes ethyl 2-(6-chloropyridin-2-yl)acetate, highlighting the impact of substituents (Cl vs. CN) on reactivity. Adjust synthetic conditions accordingly.
  • Safety : While commercial safety data (e.g., ) are excluded, standard lab protocols for handling cyanated compounds (e.g., ventilation, PPE) apply.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
2-[(5-Cyanopyridin-2-yl)amino]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[(5-Cyanopyridin-2-yl)amino]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.